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Compound of Interest

Compound Name:
Ethyl 4-

oxocyclohexanecarboxylate

Cat. No.: B123810 Get Quote

For researchers, scientists, and drug development professionals, the unambiguous structural

confirmation of small molecules is a critical step in the research and development pipeline. This

guide provides a comprehensive comparison of modern analytical techniques for the structural

validation of ethyl 4-oxocyclohexanecarboxylate, with a primary focus on the powerful

capabilities of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy.

Ethyl 4-oxocyclohexanecarboxylate is a versatile building block in organic synthesis, utilized

in the preparation of various pharmaceuticals and other complex molecules. Its structure,

featuring a cyclohexane ring with both a ketone and an ethyl ester functionality, presents a

clear case for the application of advanced spectroscopic methods for complete and accurate

characterization.

Performance Comparison: 2D NMR vs. Alternative
Techniques
While several analytical techniques can provide structural information, 2D NMR spectroscopy

offers a unique and detailed insight into the molecular framework. The following table compares

the performance of 2D NMR with other common analytical methods for the structural

elucidation of ethyl 4-oxocyclohexanecarboxylate.
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Analytical
Technique

Information
Provided

Advantages Limitations

2D NMR (COSY,

HSQC, HMBC)

Detailed atom

connectivity (H-H, C-H

short and long-range)

Provides

unambiguous

assignment of all

protons and carbons;

elucidates the

complete molecular

skeleton.

Requires slightly

longer acquisition

times than 1D NMR;

interpretation can be

complex for very large

molecules.

1D NMR (¹H, ¹³C)

Information on

chemical

environments of

protons and carbons.

Rapid and provides

essential preliminary

structural information.

Signal overlap can

lead to ambiguity in

complex regions of

the spectrum; does

not directly show atom

connectivity.

Mass Spectrometry

(MS)

Molecular weight and

fragmentation

patterns.

High sensitivity;

provides molecular

formula information.

Does not provide

direct information on

atom connectivity;

isomers can be

difficult to distinguish.

X-ray Crystallography

Precise three-

dimensional atomic

coordinates in the

solid state.

The "gold standard"

for absolute structure

determination.

Requires a suitable

single crystal, which

can be challenging to

obtain; the solid-state

conformation may

differ from the

solution-state.

Infrared (IR)

Spectroscopy

Presence of functional

groups (e.g., C=O, C-

O).

Fast and simple; good

for identifying key

functional groups.

Provides limited

information about the

overall molecular

structure.
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Structural Elucidation by 2D NMR: An In-Depth
Analysis
The unequivocal assignment of all proton and carbon signals in ethyl 4-
oxocyclohexanecarboxylate is achieved through a combination of 1D and 2D NMR

experiments. The numbering of the atoms for the purpose of this analysis is as follows:

¹H and ¹³C NMR Spectral Data
The following table summarizes the expected chemical shifts for the protons and carbons of

ethyl 4-oxocyclohexanecarboxylate.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)

1 - ~174

2 ~2.5 (m) ~45

3, 5 ~2.1 (m) ~28

4 - ~210

6, 8 ~2.4 (m) ~41

7 ~1.2 (t) ~14

9 ~4.1 (q) ~61

2D NMR Correlation Analysis
1. COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to

each other, typically through two or three bonds.
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A correlation is expected between the proton at position 2 and the protons at positions 3 and

5.

Correlations are also expected between the protons at positions 3 and 5 and the protons at

positions 6 and 8.

The ethyl group will show a strong correlation between the protons at position 9 (CH₂) and

position 7 (CH₃).

2. HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons

directly attached to carbons.

The proton at position 2 will correlate with the carbon at position 2.

The protons at positions 3 and 5 will correlate with the carbon at position 3/5.

The protons at positions 6 and 8 will correlate with the carbon at position 6/8.

The protons of the ethyl group at position 9 will correlate with the carbon at position 9, and

the protons at position 7 will correlate with the carbon at position 7.

3. HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range

correlations between protons and carbons (typically 2-3 bonds), which is crucial for piecing

together the molecular skeleton.

From H-2: Correlations to C-1 (ester carbonyl), C-3, C-5, and C-4 (keto carbonyl).

From H-3/5: Correlations to C-2, C-4, and C-6/8.

From H-6/8: Correlations to C-2, C-4, and C-3/5.

From H-9 (ethyl CH₂): Correlations to C-1 (ester carbonyl) and C-7 (ethyl CH₃).

From H-7 (ethyl CH₃): Correlation to C-9 (ethyl CH₂).

Experimental Protocols
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Sample Preparation: A sample of ethyl 4-oxocyclohexanecarboxylate is dissolved in an

appropriate deuterated solvent, typically chloroform-d (CDCl₃), to a concentration of

approximately 10-20 mg/mL in a 5 mm NMR tube.

NMR Data Acquisition: All NMR spectra are acquired on a high-field NMR spectrometer (e.g.,

400 MHz or higher).

¹H NMR: A standard single-pulse experiment is performed.

¹³C NMR: A proton-decoupled experiment is used to obtain singlets for all carbon signals.

COSY: A standard gradient-enhanced COSY (gCOSY) experiment is performed.

HSQC: A standard gradient-enhanced HSQC experiment is performed.

HMBC: A standard gradient-enhanced HMBC experiment is performed, with the long-range

coupling delay optimized for J-couplings of 8-10 Hz.

Visualizing the Connections: 2D NMR Correlations
The following diagrams, generated using Graphviz, illustrate the key correlations that validate

the structure of ethyl 4-oxocyclohexanecarboxylate.
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Key COSY correlations in ethyl 4-oxocyclohexanecarboxylate.
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Protons Carbons
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Key HSQC correlations in ethyl 4-oxocyclohexanecarboxylate.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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